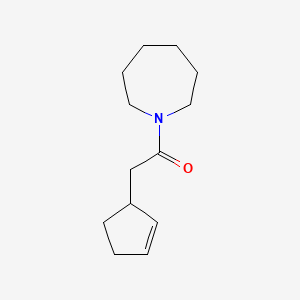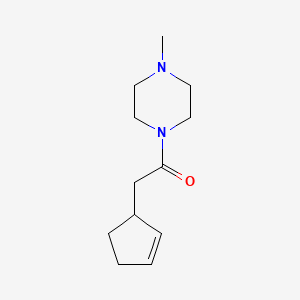
3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It was first introduced in the market in 1973 and has since been a popular choice for the management of various conditions.
Mécanisme D'action
The primary mechanism of action of 3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one is the inhibition of COX enzymes. COX-1 and COX-2 are isoforms of the enzyme that are responsible for the production of prostaglandins. COX-1 is constitutively expressed and is involved in the production of prostaglandins that protect the gastric mucosa and maintain renal function. COX-2 is induced during inflammation and is responsible for the production of prostaglandins that cause inflammation and pain. 3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one inhibits both COX-1 and COX-2, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one has several biochemical and physiological effects. It reduces inflammation and pain by inhibiting the production of prostaglandins. It also has antioxidant properties and can scavenge free radicals, thereby reducing oxidative stress and tissue damage. 3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one can also cause gastrointestinal side effects, such as nausea, vomiting, and gastric ulcers, by inhibiting COX-1. It can also cause renal side effects, such as nephrotoxicity, by inhibiting COX-2.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one has several advantages and limitations for lab experiments. It is widely available and has been extensively studied, making it a popular choice for research. It is also relatively inexpensive and can be easily synthesized. However, 3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one has several limitations, including its potential for gastrointestinal and renal side effects, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one. One area of research is the development of new formulations that can reduce the risk of gastrointestinal and renal side effects. Another area of research is the development of new NSAIDs that can selectively inhibit COX-2 without affecting COX-1, thereby reducing the risk of side effects. Additionally, research can be conducted on the use of 3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one in the treatment of other conditions, such as cancer and Alzheimer's disease.
Méthodes De Synthèse
The synthesis of 3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one involves several steps, including the reaction of 2,6-dichloroaniline with 3,5-dimethylpyridine to form 3,5-dimethyl-4-(2,6-dichlorophenyl)pyridine. The resulting compound is then reacted with acetic anhydride to produce 2-acetoxy-3,5-dimethyl-4-(2,6-dichlorophenyl)pyridine. The final step involves the reaction of the previous compound with 1-methylpiperidine-4-carboxylic acid to form 3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one.
Applications De Recherche Scientifique
3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. 3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one is also known to have antioxidant properties and can scavenge free radicals, which are responsible for oxidative stress and tissue damage.
Propriétés
IUPAC Name |
3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-7-12(2)10-19(9-11)17(21)15-8-13-5-3-4-6-14(13)16(20)18-15/h3-6,8,11-12H,7,9-10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOSVYULGDNDAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-[1-(1,3-benzothiazol-2-yl)ethyl]piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7515557.png)


![N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7515566.png)
![2-[(5-Chlorothiophen-2-yl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7515568.png)
![[1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-1-oxopropan-2-yl] 1-(3,4-dimethylphenyl)sulfonyl-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B7515589.png)
![N-[1-(1-benzofuran-2-yl)ethyl]propanamide](/img/structure/B7515591.png)
![Azepan-1-yl-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515604.png)
![2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7515611.png)



![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7515630.png)